4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . It contains a phenoxymethyl group attached to the 5-position of the 1,2,4-triazole ring and a thiol group attached to the 3-position . This compound is part of a class of molecules that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles . The resulting compound is then treated with various substituted aromatic aldehydes to yield 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones . Further reaction with chloroacetic acid yields 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives .Molecular Structure Analysis
The molecular structure of “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” can be inferred from its name and the general structure of 1,2,4-triazoles . A crystal structure of a similar compound, 4-phenoxymethyl-GABA, bound as an external aldimine with PLP in the effector binding site of GabR, suggests that this compound is capable of binding and reacting in the same manner as the native effector ligand .Scientific Research Applications
Synthesis and Structural Features
- Chemical Synthesis and Properties : Derivatives of 1,2,4-triazole, including those similar to 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their physical and chemical properties. These compounds are generally crystal substances, odorless, insoluble in water, and soluble in organic solvents (Aksyonova-Seliuk et al., 2018).
Biological Activity
- Antimicrobial Activities : Some derivatives of 1,2,4-triazole have been evaluated for their antimicrobial activities, showing a range from good to moderate activity against various microbes (Bayrak et al., 2009).
- Anti-tumor Activity : New derivatives of 4H-1,2,4-triazole-3-thiol have been studied for their anti-tumor properties, suggesting potential applications in cancer research (Hovsepyan et al., 2018).
Corrosion Inhibition
- Corrosion Inhibitors : Schiff’s bases of pyridyl substituted triazoles, similar in structure to 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, have been used as corrosion inhibitors for mild steel in acidic solutions (Ansari et al., 2014).
Spectroscopic and Theoretical Studies
- Spectral and Theoretical Analysis : Derivatives of 1,2,4-triazole have been subject to detailed spectroscopic and theoretical studies, including DFT calculations, to understand their electronic transitions and chemical reactivity (Srivastava et al., 2016).
Pharmaceutical Research
- Pharmaceutical Applications : Studies have been conducted on the synthesis and evaluation of 1,2,4-triazole derivatives for various pharmaceutical applications, including antimicrobial and act-protective activities (Kravchenko et al., 2018).
Corrosion Protection for Metals
- Metal Corrosion Protection : Research on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and similar compounds has shown their effectiveness as corrosion inhibitors for metals like copper in saline environments (Chauhan et al., 2019).
Future Directions
The future directions for research on “4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. Additionally, more research is needed to determine its physical and chemical properties and safety and hazards. This compound could potentially be a target for the development of new antimicrobial agents .
properties
IUPAC Name |
4-amino-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBJOGLFPYJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196246 | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
4461-15-8 | |
Record name | 4-Amino-2,4-dihydro-5-(phenoxymethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-(phenoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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